molecular formula C21H25NO4 B592689 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester CAS No. 1356011-63-6

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester

Cat. No.: B592689
CAS No.: 1356011-63-6
M. Wt: 355.434
InChI Key: PRLSWTLNRIGWDK-LPHOPBHVSA-N
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Description

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique configuration and reactivity make it a valuable subject of study in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of (2S)-1-oxo-1-phenylmethoxypropan-2-ylamine with (2S)-2-bromo-4-phenylbutanoic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the amide bond.

    Esterification: The resulting amide is then subjected to esterification using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated aromatic compounds, nitro compounds, sulfonated aromatic compounds.

Scientific Research Applications

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester can be compared with similar compounds such as:

    Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylpentanoate: Similar structure but with an additional carbon in the butanoate chain.

Uniqueness

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3/t16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLSWTLNRIGWDK-LPHOPBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N[C@@H](CCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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